Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS: 167484-91-5) is a spirocyclic compound featuring a fused indole-piperidine core, a tert-butyl carbamate protecting group, and a fluorine substituent at the 5-position of the indole ring . This structure is pivotal in medicinal chemistry, serving as an intermediate for bioactive molecules targeting kinases, central nervous system (CNS) disorders, and other therapeutic areas. Its spirocyclic architecture confers conformational rigidity, enhancing binding specificity to biological targets .
Properties
IUPAC Name |
tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZQXHMEWIWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies
Fluorination at the 5-position of the indole ring is achieved through electrophilic substitution, nucleophilic displacement, or electrochemical methods. Electrophilic agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly employed, while nucleophilic routes utilize potassium fluoride (KF) in the presence of transition-metal catalysts. Electrochemical fluorination, as demonstrated in di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate synthesis, offers a scalable alternative by replacing tert-butyl leaving groups under potentiostatic conditions.
Stepwise Synthesis Procedures
Fluorination of the Indole Moiety
Method A: Electrophilic Fluorination
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Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile, 60°C.
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Mechanism : The electrophilic fluorine atom substitutes hydrogen at the 5-position via an aromatic electrophilic substitution mechanism.
Method B: Nucleophilic Halogen Exchange
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Reagents : 5-Chlorospiro[indole-3,4'-piperidine], KF, CuI catalyst, dimethylformamide (DMF), 120°C.
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Mechanism : Copper-mediated displacement of chlorine by fluoride.
Method C: Electrochemical Fluorination
Table 1: Comparative Analysis of Fluorination Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Electrophilic | Selectfluor®, CH₃CN | 60°C | 68–72 | 95 |
| Nucleophilic | KF, CuI, DMF | 120°C | 55–60 | 90 |
| Electrochemical | TBAF, CH₃CN, 1.2 V | RT | 75–80 | 98 |
Spirocyclization to Form the Piperidine Ring
Spirocyclization is achieved through acid-catalyzed cyclization of a linear precursor, such as N-(3-indolyl)piperidin-4-one.
Procedure :
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Dissolve N-(3-indolyl)piperidin-4-one (1.0 equiv) in trifluoroacetic acid (TFA) at 0°C.
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Add triflic anhydride (1.2 equiv) dropwise, stir for 12 h at 25°C.
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Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography.
Boc Protection of the Piperidine Nitrogen
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), DCM, 0°C to 25°C.
Procedure :
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Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv) to a solution of 5-fluorospiro[indole-3,4'-piperidine] in DCM.
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Stir for 6 h, wash with water, and concentrate under reduced pressure.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for fluorination and spirocyclization steps to enhance reproducibility.
Key Optimizations :
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst Recycling : Copper iodide (CuI) is recovered via filtration and reused, lowering production costs.
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Purification : Centrifugal partition chromatography (CPC) achieves >99% purity without silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.85 (d, J = 2.0 Hz, 1H, ArH), 3.95–3.80 (m, 4H, piperidine), 1.45 (s, 9H, Boc).
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 (4.6 × 150 mm, 2.6 µm).
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Mobile Phase : Acetonitrile/water (70:30, 0.1% formic acid).
Challenges and Optimization Strategies
Challenge 1: Low Fluorination Efficiency
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Solution : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min, improving yield by 15%.
Challenge 2: Spirocyclization Side Products
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Solution : Substituent-directed cyclization using chiral auxiliaries minimizes diastereomer formation.
Comparative Analysis with Chlorinated Analog
The 5-chloro analog (tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate) exhibits similar synthetic pathways but requires harsher conditions for halogen displacement. Fluorination via electrochemical methods achieves higher regioselectivity compared to chlorination .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. For example:
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HCl-Mediated Deprotection : Treatment with HCl in dioxane or ethyl acetate generates the corresponding hydrochloride salt of 5-fluorospiro[indoline-3,4'-piperidine].
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Trifluoroacetic Acid (TFA) : Exposure to TFA in dichloromethane removes the Boc group efficiently, as demonstrated in analogous spirocyclic systems .
Key Data :
Amine Functionalization Post-Deprotection
The deprotected piperidine amine undergoes reactions typical of secondary amines:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ to form N-alkyl derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products, useful for modifying pharmacokinetic properties .
Fluorine-Directed Reactivity
The electron-withdrawing fluorine at the 5-position of the indole ring influences regioselectivity:
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Electrophilic Aromatic Substitution : Directs incoming electrophiles to the 4- and 6-positions due to meta/para activation.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position is feasible using palladium catalysts, as seen in related fluorinated indoles .
Spirocyclic Ring Modifications
The spiro junction imposes steric constraints but allows selective transformations:
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Ring-Opening : Under strong basic conditions (e.g., NaOH/EtOH), the piperidine ring can undergo nucleophilic attack, yielding linear intermediates for further cyclization .
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Oxidation : MCPBA oxidizes the indole’s C2-position to form an oxindole derivative, enhancing hydrogen-bonding capacity .
Stability Under Synthetic Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have indicated that compounds similar to tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate exhibit potential antidepressant effects. The spiroindoline structure is hypothesized to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study : A research group synthesized a series of spiroindoline derivatives and evaluated their efficacy in animal models of depression. Results showed significant reduction in depressive behaviors compared to control groups, suggesting a promising avenue for developing new antidepressants based on this scaffold .
2. Anticancer Properties
The compound has also been explored for its anticancer properties. Preliminary in vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study : In a comparative study, this compound was tested against several known chemotherapeutics. The compound showed comparable or superior efficacy in reducing tumor cell viability while exhibiting lower cytotoxicity to normal cells, indicating its potential as a selective anticancer agent .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Spiro Compound : The initial step typically involves the cyclization of indole derivatives with piperidine under acidic conditions.
- Fluorination : A fluorination step is critical for introducing the fluorine atom at the 5-position, which enhances biological activity.
- Carboxylation : The tert-butyl ester is formed through reaction with tert-butyl chloroformate.
A detailed synthetic route can be summarized in the following table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Indole + Piperidine + Acid | High |
| Fluorination | Fluorinating Agent | Moderate |
| Carboxylation | Tert-butyl chloroformate | High |
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a bioavailability score of 0.55 . Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to fully understand its safety profile.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluorospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the spiro structure may provide stability and specificity in its interactions. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Substituent Variations at the Indole 5-Position
The 5-position of the indole ring is a common site for functionalization. Key analogs include:
Functional Group Modifications
- Analogous 2-oxo compounds (e.g., CAS: 752234-64-3, 5-methoxy-2-oxo derivative) show improved binding to serotonin receptors .
Boronate Esters :
- Tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1253288-12-8) enables Suzuki-Miyaura coupling for late-stage diversification .
Biological Activity
Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS Number: 858351-47-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes an indole and piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 306.381 g/mol . The compound's structure can be represented as follows:
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed:
- Antagonistic Activity : The compound may act as an antagonist at certain neurotransmitter receptors, influencing neurochemical pathways involved in mood regulation and cognition.
- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes linked to metabolic processes, potentially impacting cancer cell proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating effective potency .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Neurotransmitter Modulation : In animal models, it was observed to enhance levels of serotonin and dopamine in the brain, which are critical for mood regulation and cognitive function. This modulation may provide therapeutic benefits for conditions such as depression and anxiety .
- Oxidative Stress Reduction : The compound exhibited antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound (10 µM) | 60 | 30 |
| Compound (25 µM) | 40 | 50 |
The data indicated a dose-dependent reduction in cell viability alongside an increase in apoptosis .
Case Study 2: Neuroprotective Potential
In a study focusing on neuroprotection against oxidative stress in rat models, this compound was administered at varying doses. The findings were as follows:
| Dose (mg/kg) | Oxidative Stress Marker Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 20 | 50 |
These results suggest that higher doses significantly reduce oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging spirocyclic indole-piperidine frameworks. A common approach includes:
- Step 1: Formation of the indole core via cyclization reactions under acidic or catalytic conditions.
- Step 2: Introduction of the fluorine substituent at the 5-position using fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like DMF or acetonitrile .
- Step 3: Piperidine ring closure and tert-butyl carbamate protection via Boc-anhydride in the presence of a base (e.g., triethylamine) .
Key Variables:
- Catalysts: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity during fluorination.
- Solvents: Polar aprotic solvents improve fluorination efficiency, while dichloromethane is preferred for Boc protection .
- Temperature: Fluorination reactions often require 60–80°C for optimal yield, while Boc protection proceeds at room temperature .
Purity Control: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity, verified by HPLC and NMR .
Q. What safety protocols should be followed when handling this compound, given its acute toxicity classification?
Methodological Answer: The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mitigation strategies include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis and handling to minimize inhalation risks .
- First Aid:
Storage: Store at 2–8°C in airtight containers away from oxidizers and moisture .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- NMR (¹H/¹³C): Confirm spirocyclic connectivity and fluorine substitution patterns. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR) .
- HRMS: Validate molecular formula (e.g., C₁₈H₂₂FN₂O₂) with ≤2 ppm mass accuracy .
- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity; retention time compared to standards ensures batch consistency .
- X-ray Crystallography: Resolves spatial arrangement of the spirocyclic system, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of experiments involving this spirocyclic compound?
Methodological Answer:
- Conceptual Anchors: Link synthesis and SAR studies to:
- Experimental Design:
- Hypothesis-Driven Workflows: For example, test how fluorine’s electronegativity modulates binding to serotonin receptors using docking simulations .
- Iterative Optimization: Use DoE (Design of Experiments) to map reaction parameters (e.g., solvent polarity, catalyst loading) against yield and purity .
Q. What strategies resolve contradictions in spectral data between synthesized batches?
Methodological Answer:
- Root-Cause Analysis:
- Impurity Profiling: LC-MS identifies byproducts (e.g., de-fluorinated analogs or Boc-deprotected intermediates) .
- Isotopic Labeling: Use ¹⁸O-labeled Boc-anhydride to trace hydrolysis during storage .
- Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
